1-((3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione
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Description
1-((3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a useful research compound. Its molecular formula is C25H20N4O5 and its molecular weight is 456.458. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Indoline compounds, including derivatives similar to the one , have been studied for their corrosion inhibitive properties on steel surfaces in acidic environments. These compounds exhibit mixed-type inhibition behavior and adhere to the Langmuir adsorption isotherm, indicating a strong surface interaction with the metal to prevent corrosion. Theoretical calculations using density functional theory support these findings, emphasizing their potential in corrosion protection applications (Yadav, Sarkar, & Purkait, 2015).
Synthesis of Heterocyclic Compounds
Research into the synthesis of new spiroindoline derivatives incorporating pyrazoloheterocycles has led to the development of methods for creating structurally complex molecules. These include reactions that produce spiro[indoline-3,4′-(pyrazolo[4,5-b]pyran)]-2-ones, among others, highlighting the versatility of indoline-based compounds in synthesizing novel heterocyclic frameworks with potential biological activity (Al-Thebeiti & El-zohry, 1995).
Reaction Mechanisms and Catalysis
Studies on the thermodynamics and kinetics of spiro-heterocycle formation involving indoline-2,3-dione have employed density functional theory to elucidate the step-by-step energy demands and geometric transformations of the reactants to the final products. These insights are crucial for understanding the reaction pathways and optimizing the synthesis processes of complex molecules (Siaka, Uzairu, Idris, & Abba, 2017).
Properties
IUPAC Name |
1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-34-19-11-9-16(10-12-19)21-14-23(17-5-4-6-18(13-17)29(32)33)28(26-21)15-27-22-8-3-2-7-20(22)24(30)25(27)31/h2-13,23H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLWJYITFUOTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])CN4C5=CC=CC=C5C(=O)C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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